molecular formula C17H16N2O2 B2568426 2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide CAS No. 1424625-91-1

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide

Cat. No. B2568426
CAS RN: 1424625-91-1
M. Wt: 280.327
InChI Key: LEFAQNADEIKBJH-UHFFFAOYSA-N
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Description

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide, also known as CAF, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of enamide derivatives and has a molecular formula of C20H21NO2.

Scientific Research Applications

Stereochemistry and Synthesis

In a study by Dulayymi et al. (2004), the synthesis and absolute stereochemistry of grenadamide, a compound related to the query chemical in terms of structural complexity, were explored. This research highlights the importance of stereochemistry in the synthesis of complex molecules and their potential biological activities (Dulayymi, Baird, & Jones, 2004).

Molecular Structure and Hydrogen Bonding

Ghosh et al. (2000) investigated three leflunomide metabolite analogs, focusing on their molecular structures, hydrogen bonding networks, and crystal packing. This study provides insights into how small changes in chemical structure can significantly affect the properties of a compound, which is relevant for designing drugs and materials with specific characteristics (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Synthesis and Properties of Dyes

Kotteswaran, Senthil Pandian, and Ramasamy (2016) described the synthesis of a dye derived from a similar cyano compound, detailing the methods and analyses used to characterize its structure and properties. This research demonstrates the application of such compounds in the development of new dyes for various industrial applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Catalysis and Heterocyclic Derivatives

Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing the utility of cyano compounds in catalysis and the synthesis of complex organic molecules. This research is significant for the development of new catalytic methods in organic synthesis (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

properties

IUPAC Name

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13-8-10-21-16(13)11-15(12-18)17(20)19-9-7-14-5-3-2-4-6-14/h2-6,8,10-11H,7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFAQNADEIKBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide

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